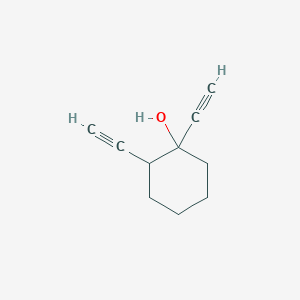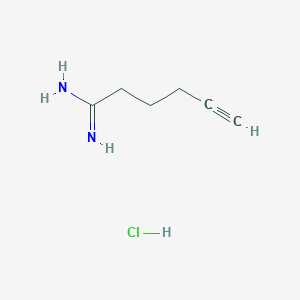![molecular formula C12H8BrN3 B13690233 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a bromine atom and a pyridyl group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: The parent compound without the bromine and pyridyl groups.
2-(2-Pyridyl)imidazo[1,2-a]pyridine: Similar structure but without the bromine atom.
8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: The bromine atom allows for further functionalization through substitution reactions, while the pyridyl group provides additional sites for interaction with biological targets .
Propriétés
Formule moléculaire |
C12H8BrN3 |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
8-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-4-3-7-16-8-11(15-12(9)16)10-5-1-2-6-14-10/h1-8H |
Clé InChI |
VHMZAURKSOWQLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN3C=CC=C(C3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13690170.png)
![2,2'-Dimethyl-1H,1'H-[4,4'-biimidazole]-5,5'-diamine hydrochloride](/img/structure/B13690177.png)

![3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one](/img/structure/B13690185.png)
![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)


![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)




